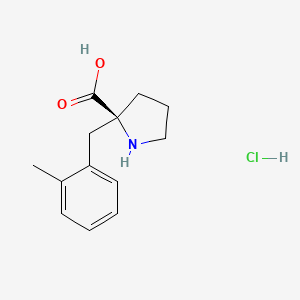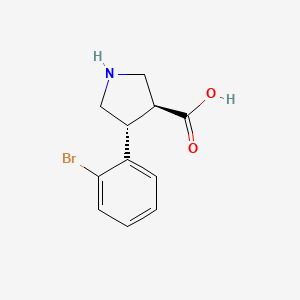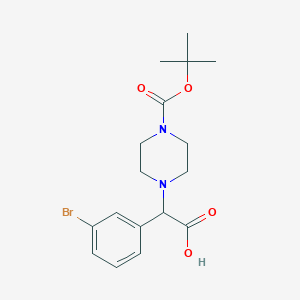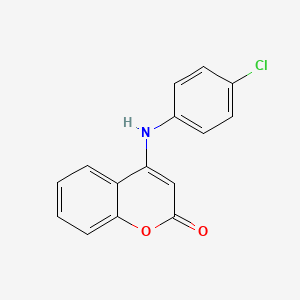
2-(5-メチル-1,3,4-オキサジアゾール-2-イル)ベンゼンスルホニルクロリド
概要
説明
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O3S. It is a white solid at room temperature and is known for its applications in various chemical reactions and industrial processes. This compound is particularly notable for its sulfonyl chloride group, which makes it a versatile reagent in organic synthesis.
科学的研究の応用
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
作用機序
Target of Action
It has been found to exhibit moderate inhibition activity againstColletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani , which are plant pathogenic fungi. These fungi are responsible for various plant diseases, affecting the yield and quality of crops.
Result of Action
The compound has shown moderate inhibition activity against certain fungi . This suggests that it could potentially be used as a fungicide.
生化学分析
Biochemical Properties
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as proteases and kinases, forming covalent bonds with the active sites of these enzymes, thereby inhibiting their activity. This interaction is primarily due to the sulfonyl chloride group, which is highly reactive and can form stable sulfonamide bonds with amino groups in proteins . Additionally, the oxadiazole ring in the compound contributes to its binding affinity and specificity towards certain biomolecules .
Cellular Effects
The effects of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds that inhibit enzyme activity. This binding can lead to the inhibition of key metabolic pathways, resulting in altered cellular functions . Additionally, the compound can interact with DNA and RNA, affecting the transcription and translation processes. These interactions can lead to changes in gene expression and protein synthesis, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term studies have shown that the compound can have lasting effects on cellular functions, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. These toxic effects are likely due to the compound’s high reactivity and its ability to form covalent bonds with various biomolecules .
Metabolic Pathways
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione or other small molecules . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s metabolism can also affect metabolic flux and the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells by membrane transporters, where it can accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide derivative with carbon disulfide, followed by alkylation of the thiol group using alkyl halides such as methyl iodide or benzyl chloride . The reaction conditions often require refluxing in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts like triethylamine or pyridine
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
類似化合物との比較
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
- 3-(5-Aryl-1,3,4-oxadiazol-2-yl)methylbenzo[d]thiazol-2(3H)-ones
Comparison: Compared to other similar compounds, 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct reactivity and biological activity . Its methyl group at the 5-position of the oxadiazole ring enhances its stability and makes it a valuable intermediate in the synthesis of more complex molecules .
特性
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKQGEKIDKCBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381505 | |
| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388088-81-1 | |
| Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388088-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)







![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)
![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)


